molecular formula C25H21N5O3 B2752889 2-[2-(4-methoxyphenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(3-methylphenyl)acetamide CAS No. 2380178-92-5

2-[2-(4-methoxyphenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(3-methylphenyl)acetamide

Cat. No. B2752889
CAS RN: 2380178-92-5
M. Wt: 439.475
InChI Key: FFDPPUKMDOVZMB-UHFFFAOYSA-N
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Description

The compound belongs to the class of 1,2,4-triazoloquinazolines . These compounds have been studied for their potential anticancer activity, particularly as inhibitors of PCAF (P300/CBP-associated factor), a histone acetyltransferase .


Synthesis Analysis

The synthesis of similar triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system . A set of these derivatives were designed, synthesized, and investigated for their anticancer activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by methods such as X-ray single crystal diffraction . The structure is optimized by DFT (Density Functional Theory) and is consistent with the crystal structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using methods like molecular electrostatic potentials, Hirshfeld surface analysis, and 2D fingerprint .

Mechanism of Action

The mechanism of action of these compounds is suggested to be through the binding with the active site of PCAF . PCAF binding could be the mechanism of action of these derivatives .

Future Directions

The development of more potent conjugable and conjugated ligands targeting membrane receptors is a potential future direction . The results of these studies could pave the way for the development of novel therapeutic strategies for the treatment of cancer .

properties

IUPAC Name

2-[2-(4-methoxyphenyl)-5-oxo-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-6-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3/c1-16-6-5-7-18(14-16)26-22(31)15-29-21-9-4-3-8-20(21)24-27-23(28-30(24)25(29)32)17-10-12-19(33-2)13-11-17/h3-14H,15H2,1-2H3,(H,26,31)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDPPUKMDOVZMB-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4=[NH+]C(=NN4C2=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N5O3+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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